Perfluoro-3-ethylpentane
Overview
Description
Perfluoro-3-ethylpentane is a useful research compound. Its molecular formula is C7F16 and its molecular weight is 388.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Perfluoro-3-ethylpentane, also known as Perfluoro(3-ethylpentane), is a perfluorinated compound (PFC) that is chemically very stable due to the strength of the carbon/fluorine bond Pfcs are known to have a wide range of applications in industrial products and processes, and in various consumer products .
Mode of Action
It’s known that perfluorinated compounds, including this compound, are extremely stable and resistant to biological degradation . This stability is attributed to the strength of the carbon-fluorine bonds in the compound .
Biochemical Pathways
Perfluorinated compounds are known to affect multiple aspects of the immune system . They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, modulate immune cell populations, induce oxidative stress, and impact fatty acid metabolism .
Pharmacokinetics
Perfluorinated compounds are known for their persistence in the environment and their ability to bioaccumulate .
Result of Action
Perfluorinated compounds are known to have various effects on human health, including adverse effects on the immune system .
Action Environment
This compound is chemically very stable and highly resistant to biological degradation, which allows it to persist in the environment . This persistence, along with its potential to bioaccumulate, can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16/c8-1(2(9,10)5(15,16)17,3(11,12)6(18,19)20)4(13,14)7(21,22)23 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXHDMQAEGSYPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF2CF(C2F5)2, C7F16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022582 | |
Record name | 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2690-05-3 | |
Record name | 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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